2-{5-Methyl-7-nitro-2-phenylimidazo[1,5-a][1,3]diazol-1-yl}ethanol
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Overview
Description
2-(5-METHYL-7-NITRO-2-PHENYL-1H-IMIDAZO[1,5-A]IMIDAZOL-1-YL)-1-ETHANOL is a complex organic compound belonging to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by its unique structure, which includes a nitro group, a phenyl group, and an ethanol moiety. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields of research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-METHYL-7-NITRO-2-PHENYL-1H-IMIDAZO[1,5-A]IMIDAZOL-1-YL)-1-ETHANOL typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-phenylimidazole with nitroethane under basic conditions, followed by nitration and subsequent reduction to introduce the nitro group. The final step involves the addition of an ethanol moiety through a nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are carefully chosen to maximize efficiency and minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(5-METHYL-7-NITRO-2-PHENYL-1H-IMIDAZO[1,5-A]IMIDAZOL-1-YL)-1-ETHANOL undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The ethanol moiety can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
2-(5-METHYL-7-NITRO-2-PHENYL-1H-IMIDAZO[1,5-A]IMIDAZOL-1-YL)-1-ETHANOL has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 2-(5-METHYL-7-NITRO-2-PHENYL-1H-IMIDAZO[1,5-A]IMIDAZOL-1-YL)-1-ETHANOL involves its interaction with specific molecular targets. The nitro group is known to undergo bioreduction, forming reactive intermediates that can interact with cellular components, leading to antimicrobial and anticancer effects. The compound may also inhibit specific enzymes or signaling pathways, contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
Metronidazole: Another imidazole derivative with antimicrobial properties.
Tinidazole: Similar to metronidazole but with a longer half-life.
Omeprazole: An imidazole derivative used as a proton pump inhibitor for treating ulcers.
Uniqueness
2-(5-METHYL-7-NITRO-2-PHENYL-1H-IMIDAZO[1,5-A]IMIDAZOL-1-YL)-1-ETHANOL is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C14H14N4O3 |
---|---|
Molecular Weight |
286.29 g/mol |
IUPAC Name |
2-(5-methyl-7-nitro-2-phenylimidazo[1,2-c]imidazol-1-yl)ethanol |
InChI |
InChI=1S/C14H14N4O3/c1-10-15-13(18(20)21)14-16(7-8-19)12(9-17(10)14)11-5-3-2-4-6-11/h2-6,9,19H,7-8H2,1H3 |
InChI Key |
LXMYZBMXERYDJW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C2N1C=C(N2CCO)C3=CC=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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